molecular formula C19H19NO4 B15081469 8-Dimethylaminomethyl-7-hydroxy-2-methyl-3-phenoxy-chromen-4-one

8-Dimethylaminomethyl-7-hydroxy-2-methyl-3-phenoxy-chromen-4-one

Cat. No.: B15081469
M. Wt: 325.4 g/mol
InChI Key: HNORBTQIVFBRGQ-UHFFFAOYSA-N
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Description

8-Dimethylaminomethyl-7-hydroxy-2-methyl-3-phenoxy-chromen-4-one is a complex organic compound with the molecular formula C19H19NO4 and a molecular weight of 325.368 g/mol . This compound is part of the chromen-4-one family, which is known for its diverse biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Dimethylaminomethyl-7-hydroxy-2-methyl-3-phenoxy-chromen-4-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate phenolic compounds with dimethylaminomethyl derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like acetone .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

8-Dimethylaminomethyl-7-hydroxy-2-methyl-3-phenoxy-chromen-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols or amines .

Scientific Research Applications

8-Dimethylaminomethyl-7-hydroxy-2-methyl-3-phenoxy-chromen-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Dimethylaminomethyl-7-hydroxy-2-methyl-3-phenoxy-chromen-4-one involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Dimethylaminomethyl-7-hydroxy-2-methyl-3-phenoxy-chromen-4-one stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its dimethylaminomethyl group, in particular, allows for unique interactions with biological targets, making it a valuable compound for research .

Properties

Molecular Formula

C19H19NO4

Molecular Weight

325.4 g/mol

IUPAC Name

8-[(dimethylamino)methyl]-7-hydroxy-2-methyl-3-phenoxychromen-4-one

InChI

InChI=1S/C19H19NO4/c1-12-18(24-13-7-5-4-6-8-13)17(22)14-9-10-16(21)15(11-20(2)3)19(14)23-12/h4-10,21H,11H2,1-3H3

InChI Key

HNORBTQIVFBRGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN(C)C)OC3=CC=CC=C3

Origin of Product

United States

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